5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine 5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18831086
InChI: InChI=1S/C11H23BBrNO2/c1-10(2)11(3,4)16-12(15-10)9(14)7-5-6-8-13/h9H,5-8,14H2,1-4H3
SMILES:
Molecular Formula: C11H23BBrNO2
Molecular Weight: 292.02 g/mol

5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine

CAS No.:

Cat. No.: VC18831086

Molecular Formula: C11H23BBrNO2

Molecular Weight: 292.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine -

Specification

Molecular Formula C11H23BBrNO2
Molecular Weight 292.02 g/mol
IUPAC Name 5-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
Standard InChI InChI=1S/C11H23BBrNO2/c1-10(2)11(3,4)16-12(15-10)9(14)7-5-6-8-13/h9H,5-8,14H2,1-4H3
Standard InChI Key CPERGQLZWYJKLQ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C(CCCCBr)N

Introduction

Molecular Architecture and Physicochemical Properties

The molecular formula of 5-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine is C₁₁H₂₃BBrNO₂, with a molar mass of 292.02 g/mol. Its IUPAC name systematically describes the pentan-1-amine backbone substituted at the terminal carbon with a bromine atom and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The dioxaborolane moiety introduces steric bulk and electronic effects that enhance stability and reactivity in organic transformations.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₂₃BBrNO₂
Molecular Weight292.02 g/mol
IUPAC Name5-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)NC(CBr)CCCC
InChI KeyCPERGQLZWYJKLQ-UHFFFAOYSA-N

The compound’s structure facilitates diverse reactivity: the boron atom participates in Suzuki-Miyaura couplings, while the bromine enables nucleophilic substitutions .

Synthetic Pathways and Optimization

StepReagents/ConditionsYield (%)
12-isopropoxy-1,3,2-dioxaborolane, THF, 0°C78
2NBS, CCl₄, 25°C85

Applications in Organic Synthesis and Materials Science

Catalytic Hydroboration

The compound’s dioxaborolane group enables its use in hydroboration reactions. Recent work demonstrates its role in the catalytic reduction of N-heteroarenes, where it facilitates the addition of boron-hydrogen bonds to unsaturated substrates . For example, in the presence of iron catalysts, it participates in the hydroboration of pyridine derivatives to yield 1,2-dihydroboronated products .

Pharmaceutical Intermediates

As a bifunctional molecule, it serves as a precursor to bioactive molecules. The bromine atom allows further functionalization via cross-coupling, while the boron moiety enables conjugation to targeting vectors in drug delivery systems.

Research Insights into Reactivity and Mechanisms

Kinetic studies reveal that the compound’s reactivity in Suzuki couplings is solvent-dependent. Polar aprotic solvents (e.g., DMF) accelerate transmetallation steps, achieving turnover frequencies (TOFs) exceeding 500 h⁻¹. Spectroscopic analyses (¹¹B NMR) confirm the integrity of the dioxaborolane ring under reaction conditions, with a characteristic singlet at δ 24.2 ppm .

Table 3: Spectroscopic Signatures

TechniqueKey Data
¹H NMRδ 4.63–4.48 (m, alkene-H), 0.97 (s, CH₃)
¹¹B NMRδ 24.2 (s)
¹³C NMRδ 83.64 (NBpin), 23.93 (CH₂)

Comparative Analysis with Structural Analogues

Several analogues share the dioxaborolane motif but differ in substitution patterns:

Table 4: Structural and Functional Comparison

Compound NameKey FeaturesApplications
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridin-2-aminePyridine core, amine substituentFluorescent probes
5-Methyl-3-(dioxaborolan-2-yl)pyridin-2-amineMethyl group, pyridine ringCholinergic drug synthesis

These analogues lack the bromine-mediated versatility of the target compound, underscoring its unique synthetic value .

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